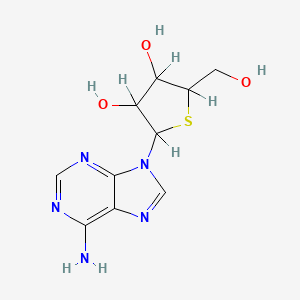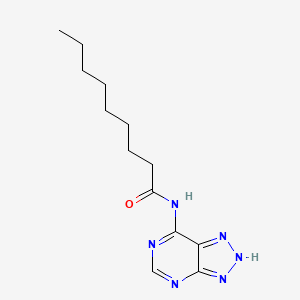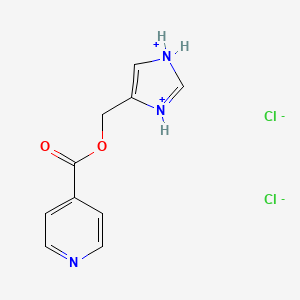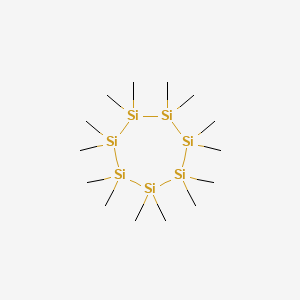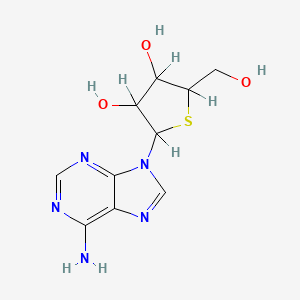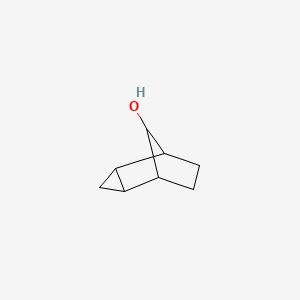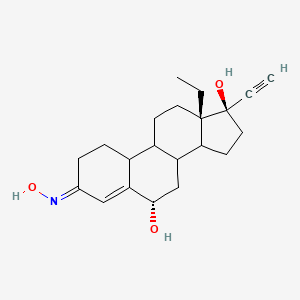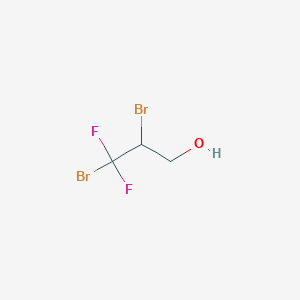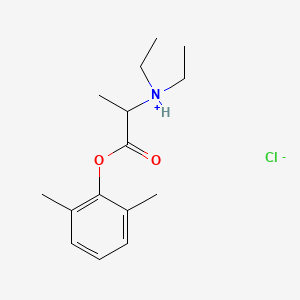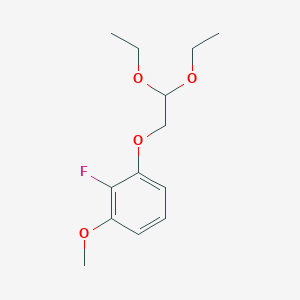
3-(2,2-Diethoxyethoxy)-2-fluoroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Diethoxyethoxy)-2-fluoroanisole is an organic compound that features a fluorinated anisole core with two ethoxyethoxy groups. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-1,1-diethoxyethane. This reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the 2-bromo-1,1-diethoxyethane, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of efficient catalysts and continuous flow reactors can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Diethoxyethoxy)-2-fluoroanisole can undergo various chemical reactions, including:
Oxidation: The ethoxyethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fluorinated anisole core can be reduced to form the corresponding hydroxyanisole.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyanisole.
Substitution: Formation of substituted anisole derivatives.
Aplicaciones Científicas De Investigación
3-(2,2-Diethoxyethoxy)-2-fluoroanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole depends on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2-Diethoxyethoxy)-3-fluoroanisole
- 3-(2,2-Diethoxyethoxy)-4-fluoroanisole
- 3-(2,2-Diethoxyethoxy)-5-fluoroanisole
Uniqueness
3-(2,2-Diethoxyethoxy)-2-fluoroanisole is unique due to the specific positioning of the fluorine atom and the ethoxyethoxy groups on the anisole core. This unique structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C13H19FO4 |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethoxy)-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C13H19FO4/c1-4-16-12(17-5-2)9-18-11-8-6-7-10(15-3)13(11)14/h6-8,12H,4-5,9H2,1-3H3 |
Clave InChI |
UTLRFOUVMODJLG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COC1=CC=CC(=C1F)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


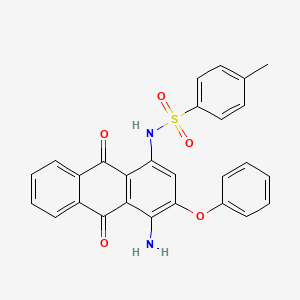

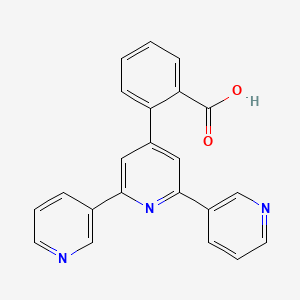
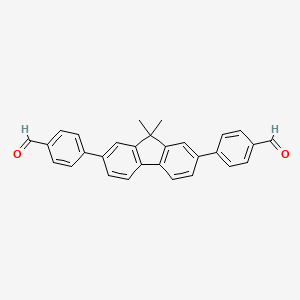
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
